Ethyl 3-nitrilo-n-oxoalaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-nitrilo-n-oxoalaninate is an organic compound with the chemical formula C5H6N2O3. It is a colorless liquid at room temperature and is known for its applications in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 3-nitrilo-n-oxoalaninate is typically synthesized by reacting an ethyl ester compound with aminoacetonitrile. The reaction conditions can be optimized based on the specific requirements of the synthesis .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process generally includes the use of solvents and catalysts to facilitate the reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various amine and substituted derivatives, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-nitrilo-n-oxoalaninate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of amino and thioether compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Utilized in the preparation of pharmaceutical agents and as an auxiliary component in drug formulations.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 3-nitrilo-n-oxoalaninate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This interaction can lead to various biochemical and pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-amino-2-cyanoacetate
- Ethyl 3-nitriloalaninate
- Ethyl 2-amino-2-cyanoacetate tosylate
Comparison: Ethyl 3-nitrilo-n-oxoalaninate is unique due to its specific functional groups, which confer distinct reactivity and properties compared to similar compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in organic synthesis and pharmaceutical research .
Eigenschaften
CAS-Nummer |
5457-25-0 |
---|---|
Molekularformel |
C5H6N2O3 |
Molekulargewicht |
142.11 g/mol |
IUPAC-Name |
ethyl 2-cyano-2-nitrosoacetate |
InChI |
InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h4H,2H2,1H3 |
InChI-Schlüssel |
TVFCFJLTGCCYOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C#N)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.